molecular formula C13H15N3O3S B2606568 N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1798023-56-9

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2606568
CAS No.: 1798023-56-9
M. Wt: 293.34
InChI Key: JLFNXMRNCAPPFC-UHFFFAOYSA-N
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Description

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical reagent designed for research applications. This compound features a 6-oxopyrimidinone scaffold linked to a benzenesulfonamide group, a structural motif present in molecules with documented biological activity. Scientific literature indicates that novel 6-oxopyrimidin-1(6H)-yl derivatives exhibit significant antibacterial properties against pathogens such as Klebsiella pneumonia and Bacillus cereus . Furthermore, related compounds have demonstrated cytotoxic effects against human tumor cell lines like A549 and H460 at micromolar concentrations, suggesting this core structure is a valuable template for investigating new therapeutic agents . The integration of the benzenesulfonamide moiety may contribute to additional bioactivity, as this functional group is found in compounds that target various enzymes . Researchers can utilize this product as a building block in medicinal chemistry, for synthesizing novel derivatives, or as a lead compound in pharmacological and mechanistic studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-11-9-14-10-16(13(11)17)8-7-15-20(18,19)12-5-3-2-4-6-12/h2-6,9-10,15H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFNXMRNCAPPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.

    Alkylation: The pyrimidine ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Sulfonamide Formation: The final step involves the reaction of the alkylated pyrimidine with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:

    Continuous Flow Chemistry: To improve reaction efficiency and control.

    Catalysis: Using catalysts to lower reaction temperatures and increase yields.

    Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Biological Activities

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. This compound may serve as a lead for developing new antimicrobial agents by targeting bacterial enzymes involved in folate synthesis.
  • Anticancer Potential : Preliminary studies suggest that this compound could inhibit specific enzymes related to cancer cell proliferation. Its interaction with protein targets may influence signaling pathways associated with cell growth and apoptosis, making it a potential scaffold for anticancer drug development.
  • Anti-inflammatory Effects : The compound's structural features may also confer anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic strategies include:

  • Reagents : Common reagents used in the synthesis include sulfonyl chlorides and pyrimidine derivatives.
  • Conditions : Reaction conditions such as temperature, solvent choice, and time are critical for achieving high yields and purity.

Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have documented the biological effects of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against various bacterial strains, with minimum inhibitory concentration values indicating effectiveness comparable to existing antibiotics.
Study 2Investigated the compound's influence on cancer cell lines, revealing significant inhibition of cell proliferation in vitro, suggesting potential as an anticancer agent.
Study 3Explored the anti-inflammatory effects in animal models, showing reduced markers of inflammation following treatment with the compound.

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific application. In a medicinal context, it might inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways.

Comparison with Similar Compounds

Pyridazine-Based Sulfonamides ()

Example Compound : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

  • Molecular Formula : C₁₇H₁₆N₃O₄S
  • Molecular Weight : 358.07 g/mol
  • Key Differences: Heterocycle: Pyridazinone (two adjacent nitrogen atoms) vs. pyrimidinone (two non-adjacent nitrogens). Substituents: Benzyloxy group increases hydrophobicity and molecular weight. Electronic Effects: Pyridazine’s electron-deficient nature may alter binding interactions compared to pyrimidinone.

Synthesis: Both compounds employ nucleophilic substitution on a sulfonamide intermediate, but 5a uses benzyl bromide derivatives, while the target compound would require pyrimidinone-specific reagents .

Patent-Derived Sulfonamide ()

Example Compound: 3-(Benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide

  • Molecular Formula : C₂₃H₃₄N₆O₂S
  • Molecular Weight : 458.07 g/mol
  • Key Differences: Substituents: Multiple amino groups (benzylamino, cyclohexylamino) and a piperazine ring enhance complexity and molecular weight. Therapeutic Application: Designed as a cell death inhibitor for stroke, contrasting with the target compound’s undefined mechanism .

Structural Implications: The patent compound’s bulkier structure may improve target specificity but reduce bioavailability compared to the simpler pyrimidinone derivative.

Pharmacopeial Forum Compounds ()

Example Compound: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

  • Molecular Formula : ~C₃₇H₄₇N₅O₅ (estimated)
  • Molecular Weight : ~660 g/mol
  • Key Differences: Heterocycle: Tetrahydro-pyrimidinone (saturated) vs. dihydro-pyrimidinone (partially unsaturated). Complexity: Extended peptide-like backbone with multiple stereocenters and substituents.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Heterocycle Type Substituents Therapeutic Area (Inferred)
N-(2-(5-Methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide C₁₃H₁₅N₃O₃S 293.07 Pyrimidinone (dihydro) Methyl, ethyl linker Enzyme inhibition (speculative)
Pyridazine sulfonamide (5a) C₁₇H₁₆N₃O₄S 358.07 Pyridazinone Benzyloxy Undefined
Patent compound C₂₃H₃₄N₆O₂S 458.07 None (benzene core) Benzylamino, cyclohexylamino, piperazine Cell death inhibition
Pharmacopeial compound (m) ~C₃₇H₄₇N₅O₅ ~660 Tetrahydro-pyrimidinone Peptide backbone, phenoxy groups Antibiotic (speculative)

Key Findings

Structural Diversity: The target compound’s pyrimidinone-ethyl motif distinguishes it from analogs with pyridazine, saturated heterocycles, or bulky substituents.

Synthesis : Shared synthetic strategies (e.g., nucleophilic substitution) highlight modular approaches to sulfonamide derivatives.

Therapeutic Potential: While the patent compound targets cell death pathways and ’s analogs may act as antibiotics, the target compound’s pyrimidinone group positions it for exploration in enzyme inhibition or kinase modulation.

Limitations : Direct pharmacological data for the target compound are absent in the evidence, necessitating further experimental validation of its properties and activities.

Biological Activity

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and research findings.

Synthesis of this compound

The synthesis typically involves the reaction of 5-methyl-6-oxopyrimidine with a suitable benzenesulfonamide derivative. The process can be summarized in the following steps:

  • Formation of the Pyrimidine Derivative : Start with 5-methyl-6-oxopyrimidine.
  • N-Alkylation : React with an ethyl halide to introduce the ethyl group.
  • Sulfonamide Formation : Finally, couple with benzenesulfonamide under acidic conditions to form the target compound.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.95Induction of apoptosis and cell cycle arrest
MCF-71.20Inhibition of proliferation
HepG21.50Targeting VEGFR pathways

These results indicate that the compound exhibits significant cytotoxicity, particularly against HeLa cells, where it induces apoptotic cell death and blocks the cell cycle at the sub-G1 phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial activity. A study demonstrated its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings suggest that this compound possesses broad-spectrum antimicrobial properties .

The biological activity of this compound can be attributed to several mechanisms:

  • VEGFR Inhibition : The compound acts as an inhibitor of vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
  • Cell Cycle Arrest : The compound effectively halts the cell cycle progression at critical checkpoints, particularly in cancer cells.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • In vitro studies showed that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
  • Flow cytometry analyses indicated increased levels of pro-apoptotic markers following treatment, confirming its role in inducing programmed cell death .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrimidinone ring and sulfonamide linkage .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) and detects byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 373.4 for [M+H]⁺) .
  • Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., S=O stretch at ~1150 cm⁻¹) .

How do substituents on the benzenesulfonamide and pyrimidinone moieties influence reactivity and bioactivity?

Q. Basic

  • Benzenesulfonamide : The sulfonamide group enhances hydrogen-bonding potential, critical for enzyme inhibition (e.g., cyclooxygenase interaction) .
  • Pyrimidinone : The 5-methyl and 6-oxo groups stabilize tautomeric forms, affecting electron distribution and binding affinity .
  • Ethyl spacer : Balances rigidity and flexibility, optimizing target engagement . Substitutions like fluorophenyl (in analogs) improve metabolic stability but may reduce solubility .

What strategies optimize reaction yields in large-scale synthesis?

Q. Advanced

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency but require post-reaction neutralization to prevent decomposition .

  • Catalytic additives : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps, reducing side reactions .

  • Temperature gradients : Gradual heating (e.g., 40°C → 80°C) during cyclization minimizes byproduct formation .

  • Workflow table :

    StepParameterOptimal RangeYield Impact
    CyclizationTemperature60–80°C+20% yield at 70°C
    CouplingSolventDMF > THF+15% purity
    PurificationMethodColumn > Recrystallization+25% recovery

What is the hypothesized mechanism of action for this compound in biological systems?

Advanced
Preliminary studies on structural analogs suggest:

  • Enzyme inhibition : The sulfonamide group may block catalytic sites of cyclooxygenase (COX) or carbonic anhydrase, reducing prostaglandin synthesis .
  • Cellular assays : In vitro testing involves COX-2 inhibition assays (IC₅₀ determination) and apoptosis markers (e.g., caspase-3 activation) .
  • Molecular docking : Computational models align the pyrimidinone ring with hydrophobic pockets of target enzymes, while the sulfonamide interacts with polar residues .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced
Discrepancies often arise from:

  • Structural variations : Substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) alter logP and bioavailability, impacting efficacy .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (COX-1 vs. COX-2) yield conflicting IC₅₀ values .
    Methodological approach :

Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀).

Structure-Activity Relationship (SAR) : Synthesize analogs to isolate substituent effects .

Kinetic studies : Measure binding constants (Kd) via surface plasmon resonance (SPR) to validate target engagement .

How can computational modeling guide the design of derivatives with enhanced selectivity?

Q. Advanced

  • Density Functional Theory (DFT) : Predicts electron density distribution to optimize charge complementarity with target enzymes .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time, identifying stable binding conformations .
  • Pharmacophore mapping : Highlights critical features (e.g., hydrogen-bond acceptors in the sulfonamide) for virtual screening of derivatives .
    Example: MD simulations of N-[2-(3-(4-fluorophenyl)-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide revealed stable interactions with COX-2 over 50 ns trajectories, supporting rational design .

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